

# "Elacestrant S enantiomer dihydrochloride" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Elacestrant S enantiomer
dihydrochloride

Cat. No.:

B2734308

Get Quote

# Elacestrant S Enantiomer Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer. Its development addresses the clinical need for orally bioavailable SERDs that can overcome resistance mechanisms to existing treatments, such as those mediated by ESR1 mutations. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and preclinical evaluation of Elacestrant, with a specific focus on the S enantiomer dihydrochloride salt. While the (R)-enantiomer, Elacestrant, is the active therapeutic agent, understanding the properties of the (S)-enantiomer is crucial for a complete pharmacological profile.

#### **Molecular Profile**

The fundamental physicochemical properties of **Elacestrant S enantiomer dihydrochloride** are summarized below.



| Property          | Value                                                                                                                                                              | Citation |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Molecular Formula | C30H40Cl2N2O2                                                                                                                                                      |          |
| Molecular Weight  | 531.56 g/mol                                                                                                                                                       | _        |
| Synonyms          | RAD1901 S enantiomer dihydrochloride, (6S)-6-[2- (Ethyl{4-[2- (ethylamino)ethyl]benzyl}amino )-4-methoxyphenyl]-5,6,7,8- tetrahydro-2-naphthalenol dihydrochloride | -        |
| IUPAC Name        | (6S)-6-[2-[ethyl-[[4-[2-<br>(ethylamino)ethyl]phenyl]methy<br>l]amino]-4-<br>methoxyphenyl]-5,6,7,8-<br>tetrahydronaphthalen-2-<br>ol;dihydrochloride              | -        |

# **Mechanism of Action: Signaling Pathway**

Elacestrant exerts its anticancer effects by potently and selectively binding to the estrogen receptor alpha (ERα), leading to its degradation. This dual action of antagonism and degradation effectively abrogates estrogen-driven signaling pathways that promote tumor growth. The S enantiomer of Elacestrant is reported to have low activity. The mechanism of the active (R)-enantiomer involves the following key steps:

- Binding to ER $\alpha$ : Elacestrant binds to the ligand-binding domain of ER $\alpha$ .
- Conformational Change: This binding induces a conformational change in the ERα protein.
- Proteasomal Degradation: The altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome.
- Inhibition of Transcription: The degradation of ERα prevents its translocation to the nucleus and binding to estrogen response elements (EREs) on DNA, thereby inhibiting the







transcription of estrogen-responsive genes involved in cell proliferation and survival.

This mechanism is effective against both wild-type and mutant forms of  $ER\alpha$ , including those with ESR1 mutations that confer resistance to other endocrine therapies.





Click to download full resolution via product page

Caption: Signaling pathway of Elacestrant leading to ER $\alpha$  degradation.



### **Experimental Protocols**

The preclinical evaluation of SERDs like Elacestrant involves a series of in vitro and in vivo assays to characterize their activity. Below are representative protocols for key experiments.

### **ERα Degradation Assay (Western Blot)**

This assay quantifies the ability of the compound to induce the degradation of the ER $\alpha$  protein in cancer cell lines.

- Cell Lines: MCF-7, T47D (ER+ breast cancer cell lines).
- Procedure:
  - Seed cells in 6-well plates in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (FBS) and allow them to adhere for 48 hours.
  - $\circ$  Treat cells with varying concentrations of **Elacestrant S enantiomer dihydrochloride** or the active Elacestrant (e.g., 0.1 nM to 1  $\mu$ M) for 24 to 48 hours. Include a vehicle control (e.g., DMSO).
  - Harvest and lyse the cells.
  - Determine protein concentration using a standard assay (e.g., BCA assay).
  - Separate total protein (20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and then incubate with a primary antibody specific to ERα.
  - Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
  - Normalize ERα protein levels to a loading control (e.g., β-actin or GAPDH).

# **Cell Proliferation Assay**



This assay measures the effect of the compound on the proliferation of ER+ breast cancer cells.

- Cell Lines: MCF-7, or ESR1-mutant cell lines (e.g., MCF-7-Y537S).
- Procedure:
  - Seed cells at a low density (e.g., 3,000-5,000 cells/well) in 96-well plates in phenol redfree medium with charcoal-stripped FBS.
  - After 24 hours, treat the cells with a range of concentrations of the test compound.
  - Incubate for 6-7 days, with a media change containing fresh compound every 2-3 days.
  - Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell
     Viability Assay or by quantifying DNA content with a fluorescent dye (e.g., SYBR Green).
  - Calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) from the dose-response curve.

# **Experimental Workflow**

The discovery and preclinical development of a novel oral SERD like Elacestrant typically follows a structured workflow to identify and characterize promising candidates.





Click to download full resolution via product page

Caption: A typical experimental workflow for the discovery of oral SERDs.



#### Conclusion

Elacestrant represents a significant advancement in the treatment of ER+ breast cancer, particularly for patients with acquired resistance to previous endocrine therapies. Its oral bioavailability and efficacy against ESR1-mutated tumors address key limitations of earlier treatments. The S enantiomer dihydrochloride, while having low intrinsic activity, is an important reference compound in the comprehensive chemical and pharmacological assessment of Elacestrant. The experimental protocols and workflows outlined in this guide provide a framework for the continued research and development of novel SERDs and other targeted cancer therapies.

 To cite this document: BenchChem. ["Elacestrant S enantiomer dihydrochloride" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2734308#elacestrant-s-enantiomer-dihydrochloride-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com